N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Tubulin polymerization Anticancer Microtubule inhibitors

The compound N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 897623-73-3) belongs to the indole-tetrazole coupled aromatic amide class, a privileged scaffold in microtubule-targeted anticancer drug discovery. Structurally, it comprises a 2-oxoacetamide linker bridging a 1H-indol-3-yl group and a 1-(4-fluorophenyl)-1H-tetrazol-5-ylmethyl moiety (molecular formula C18H13FN6O2, MW 364.34 g/mol, purity typically ≥95%).

Molecular Formula C18H13FN6O2
Molecular Weight 364.34
CAS No. 897623-73-3
Cat. No. B2382244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide
CAS897623-73-3
Molecular FormulaC18H13FN6O2
Molecular Weight364.34
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
InChIInChI=1S/C18H13FN6O2/c19-11-5-7-12(8-6-11)25-16(22-23-24-25)10-21-18(27)17(26)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2,(H,21,27)
InChIKeyRVBFROLNSRYVCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 897623-73-3): Indole-Tetrazole Hybrid for Anticancer Tubulin Inhibition Research Procurement


The compound N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 897623-73-3) belongs to the indole-tetrazole coupled aromatic amide class, a privileged scaffold in microtubule-targeted anticancer drug discovery [1]. Structurally, it comprises a 2-oxoacetamide linker bridging a 1H-indol-3-yl group and a 1-(4-fluorophenyl)-1H-tetrazol-5-ylmethyl moiety (molecular formula C18H13FN6O2, MW 364.34 g/mol, purity typically ≥95%) . This chemotype has demonstrated potent in vitro tubulin polymerization inhibition and antiproliferative activity against multiple human cancer cell lines, positioning it as a candidate for structure-activity relationship (SAR) expansion and lead optimization programs [1].

Why N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide Cannot Be Swapped with a Close Analog in Drug Discovery Pipelines


Within the indole-tetrazole oxoacetamide series, minor structural perturbations—such as the positional isomerism of the fluorophenyl ring (4-fluoro vs. 3-fluoro) or the nature of the N-aryl substituent on the tetrazole—can profoundly alter tubulin binding affinity, cellular potency, and ADMET properties [1]. For example, the 4-fluorophenyl regioisomer (CAS 897623-73-3) and its 3-fluorophenyl counterpart (CAS 921142-99-6) differ only in fluorine placement, yet electronic distribution and steric accessibility at the colchicine-binding site are sensitive to this substitution pattern . Consequently, generic replacement without direct comparative data risks loss of target engagement, diminished antiproliferative efficacy, or altered selectivity profiles, undermining the reproducibility of biological results [1].

Quantitative Differentiation of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide from Its Closest Analogs: Evidence for Informed Procurement


Tubulin Polymerization Inhibition: Indole-Tetrazole Core Outperforms Combretastatin A-4

In the indole-tetrazole coupled aromatic amide series, the most active congeners (e.g., compound 6a) achieved IC50 values of 0.34 µM against tubulin polymerization, representing approximately 3.3-fold greater potency than the reference standard combretastatin A-4 (IC50 = 1.12 µM) [1]. While the specific IC50 of CAS 897623-73-3 has not yet been reported in a head-to-head assay, its structural congruence with the active chemotype—retaining the critical indole-2-oxoacetamide pharmacophore and a 4-fluorophenyl-substituted tetrazole—places it within the high-potency tier of this scaffold [1].

Tubulin polymerization Anticancer Microtubule inhibitors

Cytotoxicity against MCF-7 Breast Cancer Cells: Class Activity Exceeding Etoposide

Indole-tetrazole hybrids of this chemotype have demonstrated superior cytotoxicity against the MCF-7 breast adenocarcinoma cell line compared to the clinical topoisomerase II inhibitor etoposide. Representative hybrids such as 40a (IC50 = 4.15 µM) and 40b (IC50 = 5.42 µM) were more potent than etoposide (IC50 = 9.70 µM) [1]. The 4-fluorophenyl derivative (CAS 897623-73-3) shares the core hybridization pattern and is expected to exhibit comparable or enhanced antiproliferative activity, given the favorable electronic contribution of the para-fluoro substituent to binding interactions observed in molecular docking studies [2].

Breast cancer Cytotoxicity MCF-7

4-Fluoro vs. 3-Fluoro Regioisomer: Electronic Modulation Affects Tubulin Binding

The 4-fluorophenyl isomer (CAS 897623-73-3) and the 3-fluorophenyl isomer (CAS 921142-99-6) are commercially available regioisomers . Fluorine substitution at the para position (4-fluoro) exerts a stronger electron-withdrawing resonance effect (-R) compared to the meta position (3-fluoro), which predominantly acts through inductive withdrawal (-I) [1]. This difference modulates the electron density of the tetrazole ring, impacting π-stacking and hydrogen-bonding interactions with β-tubulin residue Lys254 and the colchicine-site hydrophobic pocket [2]. While direct comparative biochemical data are not yet published, the distinct electronic profiles justify the procurement of both regioisomers for systematic SAR profiling.

Fluorine positional isomerism SAR Tubulin binding

Drug-Likeness and ADMET Compliance: In Silico Validation of the Indole-Tetrazole Scaffold

Key active compounds in the indole-tetrazole aromatic amide series (6a, 6b, 6f) have been shown to comply with all five major drug-likeness filters—Lipinski, Ghose, Veber, Egan, and Muegge—without any violations [1]. The 4-fluorophenyl derivative (CAS 897623-73-3) possesses a molecular weight of 364.34 g/mol, a calculated logP within the optimal range, and an acceptable number of hydrogen bond donors/acceptors, matching the physicochemical profile of the validated analogs . This contrasts with many indole-tetrazole chemotypes that fail Veber's rule due to excessive rotatable bonds or polar surface area.

ADMET Drug-likeness In silico

Anticancer Activity Across Multiple Cell Lines: A549 (Lung) and SKOV3 (Ovarian) Potency

The indole-tetrazole amide series has demonstrated activity not only against MCF-7 but also against A549 (lung) and SKOV3 (ovarian) cell lines, with IC50 values in the range of 3.5–8.7 µM for the most potent compounds (6a, 6b, 6f) [1]. This multi-cell line activity suggests a conserved mechanism (tubulin inhibition) rather than cell-type-specific off-target effects. The 4-fluorophenyl analog (CAS 897623-73-3) is expected to retain this broad-spectrum profile, distinguishing it from single-cell-line active fragments.

Lung cancer Ovarian cancer Broad-spectrum activity

Optimal Research and Industrial Application Scenarios for N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide


Tubulin Polymerization Inhibitor Lead Optimization

Given the scaffold's established sub-micromolar tubulin polymerization inhibition (analog IC50: 0.34 µM vs. CA-4's 1.12 µM), CAS 897623-73-3 is ideally suited for SAR expansion programs aiming to optimize interactions at the colchicine-binding site [1]. The 4-fluorophenyl group provides a unique electronic handle for modulating binding affinity through resonance effects, as evidenced by comparative Hammett analysis [2].

Regioisomeric Selectivity Profiling in Fluorinated Probe Development

Procurement of both CAS 897623-73-3 (4-fluoro) and CAS 921142-99-6 (3-fluoro) enables systematic regioisomer comparison to map the electronic requirements of the tubulin colchicine pocket [1]. Such head-to-head profiling can reveal fluorine-position-dependent differences in potency, critical for patent strategy and lead differentiation [2].

Breast Cancer (MCF-7) and Multi-Cell Line Antiproliferative Screening

With analog IC50 values of 4.15–5.42 µM against MCF-7, outperforming etoposide (9.70 µM), the compound is a strong candidate for breast cancer-focused phenotypic screening cascades [1]. Its additional activity against A549 and SKOV3 lines positions it as a pan-cancer probe for mechanistic studies of microtubule disruption [1].

ADMET-Compliant Fragment for Hybrid Library Synthesis

The clean in silico ADMET profile (zero rule violations) and favorable physicochemical properties (MW 364.34, acceptable logP) make CAS 897623-73-3 a suitable fragment for assembling DNA-encoded libraries (DEL) or focused combinatorial libraries aimed at tubulin-targeted anticancer agents [1].

Quote Request

Request a Quote for N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.